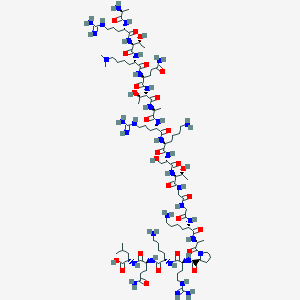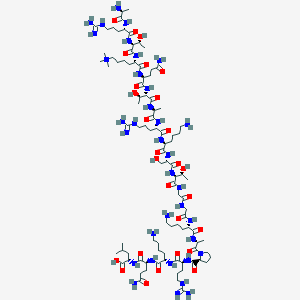
Hainantoxin-IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hainantoxin-IV (HNTX-IV) is a peptide that was originally isolated from the venom of the Chinese bird spider Ornithoctonus hainana Liang (Selenocosmia hainana Liang). It has been reported that this peptide is a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). Hainantoxin-IV binds to TTX-S with an IC50value of 34 nM in adult rat dorsal root ganglion (DRG) neurons. Tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels are not affected by Hainantoxin-IV. It probably interacts with the site 1 through a mechanism quite similar to that of TTX without affecting the activation and inactivation kinetics.
Applications De Recherche Scientifique
1. Neurotoxin Characteristics and Channel Effects
Hainantoxin-IV (HNTX-IV) is isolated from the venom of the Chinese bird spider Selenocosmia hainana. It is a neurotoxic peptide composed of 35 residues and exhibits strong inhibition of neuronal tetrodotoxin-sensitive sodium channels in rat dorsal root ganglion neurons. This inhibition is dose-dependent, with IC50 values of 44.6 nM, and does not affect tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) (Xiao & Liang, 2003). The structure of HNTX-IV includes an inhibitor cystine knot motif, similar to other spider toxins targeting sodium channels (Liu et al., 2003).
2. Synthetic and Mutant Studies
Efforts to synthesize HNTX-IV have contributed to understanding its structure and function. Synthesis and oxidative refolding studies have helped in determining optimal conditions for renaturation of HNTX-IV, providing insights into its structural integrity (Liu, Chen, & Liang, 2002). Mutant studies, such as those on S12A-HNTX-IV and R29A-HNTX-IV, have revealed the importance of specific residues for the bioactivity of HNTX-IV, indicating their role in binding to sodium channels (Xu et al., 2005).
3. Structure-Activity Relationships
Investigations into the structure-activity relationships of HNTX-IV have shown that certain residues, such as Lys27 and Arg29, are critical for its bioactivity. This research helps in understanding how HNTX-IV interacts with sodium channels and contributes to the development of similar neurotoxins with potential therapeutic applications (Li et al., 2004).
4. Heterologous Expression and Purification
Heterologous expression and purification of HNTX-IV have been optimized in E. coli, enabling the production of recombinant HNTX-IV for further studies. This strategy has facilitated investigations into the structure-activity relationships and potential pharmaceutical applications of HNTX-IV (Zhang et al., 2015).
5. Voltage-Gated Sodium Channel Interaction
Research has also focused on the interaction of HNTX-IV with voltage-gated sodium channels. The toxin preferentially inhibits specific sodium channel subtypes, such as rNav1.2, rNav1.3, and hNav1.7, without altering the activation and inactivation kinetics in physiological voltage ranges. This indicates that HNTX-IV acts as a gating modifier rather than a pore blocker (Cai et al., 2015).
Propriétés
Formule moléculaire |
C166H257N53O50S6 |
|---|---|
Poids moléculaire |
3987.6 Da |
Apparence |
White lyophilized solidPurity rate: > 97%AA sequence: Glu-Cys2-Leu-Gly-Phe-Gly-Lys-Gly-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Asn-Leu-Val-Cys24-Ser-Arg-Lys-His-Arg-Trp-Cys31-Lys-Tyr-Glu-Ile-NH2Disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31)Length (aa): 35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






